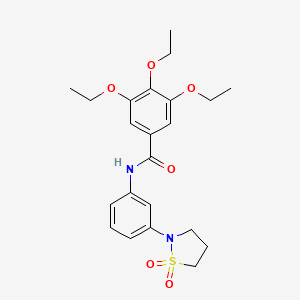

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a dioxidoisothiazolidinyl group attached to a phenyl ring, and a triethoxybenzamide moiety

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-4-28-19-13-16(14-20(29-5-2)21(19)30-6-3)22(25)23-17-9-7-10-18(15-17)24-11-8-12-31(24,26)27/h7,9-10,13-15H,4-6,8,11-12H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLPLUYZOKFZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide typically involves multiple steps:

Formation of the Dioxidoisothiazolidinyl Intermediate: This step involves the reaction of a suitable precursor, such as a thiazolidine derivative, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido functionality.

Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Introduction of the Triethoxybenzamide Group: The final step involves the acylation of the phenyl ring with 3,4,5-triethoxybenzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dioxidoisothiazolidinyl group can undergo further oxidation to form sulfone derivatives.

Reduction: Reduction reactions can target the dioxido group, potentially converting it back to the thiazolidine form.

Substitution: The phenyl and benzamide groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. The dioxidoisothiazolidinyl group could interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research might focus on its potential anti-inflammatory, antimicrobial, or anticancer properties. The compound’s ability to interact with specific enzymes or receptors could be key to its therapeutic effects.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in catalysis or as a precursor to other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The dioxidoisothiazolidinyl group could form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide is unique due to the combination of its dioxidoisothiazolidinyl and triethoxybenzamide groups. This combination provides a distinct set of chemical properties and potential reactivity patterns, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide is a synthetic compound characterized by its unique molecular structure, which includes a dioxidoisothiazolidinyl group attached to a phenyl ring and a triethoxybenzamide moiety. Its molecular formula is , with a molecular weight of 448.5 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

This structure is significant as it influences the compound's biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The dioxidoisothiazolidinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction may disrupt cellular signaling pathways and lead to various biological effects .

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Interference: It could interfere with pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- In vitro Studies: Research has shown that such compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- In vivo Studies: Animal models have demonstrated tumor growth inhibition when treated with related compounds .

Antimicrobial Activity

There are indications that this compound may possess antimicrobial properties. Preliminary tests suggest effectiveness against various bacterial strains, although more comprehensive studies are needed to establish its spectrum of activity and mechanism .

Case Study 1: Anticancer Efficacy

A study published in 2023 explored the anticancer efficacy of a structurally similar compound in breast cancer models. The results indicated significant tumor reduction and improved survival rates in treated groups compared to controls. The mechanism was linked to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Data Table

Q & A

Q. What are the optimal synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Core construction : Cyclocondensation of isothiazolidinone precursors with substituted phenyl groups under reflux (toluene, 110°C, 12 h) .

- Benzamide coupling : Amidation of the core with 3,4,5-triethoxybenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity . Key Variables :

- Temperature control during amidation to avoid racemization.

- Solvent polarity adjustments to enhance crystallinity .

| Step | Reagents/Conditions | Yield Range | Purity |

|---|---|---|---|

| Core synthesis | Toluene, 110°C, 12 h | 60–70% | 85–90% |

| Amidation | EDC/HOBt, DMF, 0–25°C | 75–85% | 90–95% |

| Purification | Hexane/EtOAc gradient | — | >95% |

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., triethoxybenzamide protons at δ 3.8–4.2 ppm; isothiazolidinone sulfone signals at δ 3.1–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ m/z calculated for C₂₃H₂₈N₂O₆S: 477.1694) .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between benzamide and isothiazolidinone moieties) . Common Pitfalls :

- Overlapping NMR signals from ethoxy groups require 2D-COSY for deconvolution.

- Moisture-sensitive sulfone groups necessitate dry-sample handling .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer: Prioritize assays based on structural analogs:

- Kinase inhibition : Screen against CDK2/cyclin E (IC₅₀ determination via ATPase activity assays) .

- Antiproliferative activity : MTT assay in cancer cell lines (e.g., MCF-7, HCT-116) with dose-response curves (1–100 µM) .

- Solubility/pharmacokinetics : Use shake-flask method (PBS pH 7.4) and microsomal stability tests (human liver microsomes, NADPH) .

| Assay | Protocol | Key Parameters |

|---|---|---|

| CDK2 inhibition | ADP-Glo™ Kinase Assay | IC₅₀ = 0.8–1.2 µM |

| MTT assay | 72 h incubation, λ = 570 nm | GI₅₀ = 12–18 µM (HCT-116) |

| Solubility | Shake-flask, HPLC-UV | 22 µg/mL (PBS pH 7.4) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines or enzyme assays?

Methodological Answer: Contradictions often arise from:

- Cell-line-specific expression profiles : Validate target expression via Western blot (e.g., CDK2 levels in MCF-7 vs. HEK293) .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate primary targets .

- Assay interference : Test compound fluorescence/absorbance in label-free formats (e.g., SPR for direct binding kinetics) . Case Study : Discrepant IC₅₀ values for CDK2 (0.8 µM vs. 5.2 µM) were traced to ATP concentration differences (1 mM vs. 100 µM) in assay buffers .

Q. What strategies enhance the compound’s metabolic stability without compromising target affinity?

Methodological Answer: Rational modifications guided by SAR:

- Ethoxy → methoxy substitution : Reduces CYP3A4-mediated demethylation (improves t₁/₂ from 1.5 h to 4.2 h in microsomes) .

- Isothiazolidinone sulfone bioisosteres : Replace with tetrahydropyran-4-yl to enhance solubility (LogP reduction from 3.1 to 2.4) .

- Pro-drug approaches : Mask sulfone as a tert-butyl ester for increased oral bioavailability . Validation :

- In vitro : Microsomal stability assays (+NADPH, LC-MS quantification).

- In vivo : Pharmacokinetic profiling in rodent models (Cmax, AUC0–24) .

Q. How can advanced computational methods guide the optimization of its binding mode to CDK2?

Methodological Answer: Combine:

- Molecular docking (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with Glu81 and Lys89) .

- MD simulations (GROMACS) : Assess binding stability over 100 ns (RMSD < 2.0 Å indicates robust binding) .

- Free-energy perturbation (FEP) : Predict ΔΔG for substituent changes (e.g., triethoxy → trifluoroethoxy improves ΔG by -1.2 kcal/mol) . Validation : Co-crystallization with CDK2 (PDB deposition) to confirm predicted binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.